3-(2-Iodophenyl)oxetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

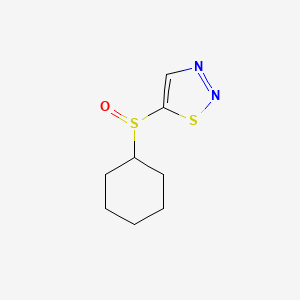

3-(2-Iodophenyl)oxetane is a chemical compound with the molecular formula C9H9IO. It is a pale-yellow to yellow-brown liquid . The four-membered oxetane ring is known for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Molecular Structure Analysis

The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Chemical Reactions Analysis

Oxetanes have been known to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis

3-(2-Iodophenyl)oxetane is a pale-yellow to yellow-brown liquid . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .Scientific Research Applications

Synthesis of Oxetanes

3-(2-Iodophenyl)oxetane can be used in the synthesis of oxetanes . Oxetanes are four-membered heterocycles containing an oxygen atom. They are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability .

Ring-Opening Approaches

The compound can be used in oxetane synthesis through ring-closing approaches, with the cyclization step forming a C−O or C−C bond . This process is crucial in the formation of various oxetane derivatives.

[2+2] Cycloadditions

3-(2-Iodophenyl)oxetane can be used in (formal) [2+2] cycloadditions forming both C−C and C−O bonds . This is a key step in the synthesis of many complex organic compounds.

Late-Stage Modification of Biologically Active Compounds

This compound allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .

Synthesis of Spirocycles

The reaction with cyclic alcohols and more complex structures, such as adamantol, leads to the formation of spirocycles . Spirocyclic compounds are important in medicinal chemistry due to their unique 3D structures.

Synthesis of Steroids

The researchers have demonstrated oxetane formation with more complex alcohols such as pregnenolone or galactose; the reported methodology improves the synthesis of an oxetane-containing steroid with important biological activity in one step from testosterone .

Mechanism of Action

Safety and Hazards

Future Directions

Oxetanes have received enormous interest in medicinal chemistry as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . They have been widely adopted in medicinal chemistry programs in recent years . These recent studies have relied on both established synthetic methods and development of numerous new methodologies for oxetane synthesis and incorporation .

properties

IUPAC Name |

3-(2-iodophenyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOUDRSLCHNFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)

![1-[(3S,4S)-3-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2842699.png)

![2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2842700.png)

![2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2842706.png)

![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)

![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)

![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2842710.png)